disodium;barium(2+);2,4-dichloro-N-[7-[(2-methoxyphenyl)diazenyl]-8-oxido-4,6-disulfonatonaphthalen-1-yl]benzenecarboximidate
Description
This compound is a highly complex coordination molecule featuring a naphthalene core functionalized with sulfonate (-SO₃⁻), diazenyl (-N=N-), and methoxyphenyl groups. The disodium and barium(2+) ions likely stabilize the sulfonate and carboximidate moieties, enhancing solubility and structural integrity. The sulfonate groups improve aqueous solubility, a critical property for industrial or pharmaceutical formulations .
Properties
CAS No. |
68929-14-6 |
|---|---|
Molecular Formula |
C24H13BaCl2N3Na2O9S2 |
Molecular Weight |
805.7 g/mol |
IUPAC Name |
disodium;barium(2+);2,4-dichloro-N-[7-[(2-methoxyphenyl)diazenyl]-8-oxido-4,6-disulfonatonaphthalen-1-yl]benzenecarboximidate |
InChI |
InChI=1S/C24H17Cl2N3O9S2.Ba.2Na/c1-38-18-5-3-2-4-16(18)28-29-22-20(40(35,36)37)11-14-19(39(32,33)34)9-8-17(21(14)23(22)30)27-24(31)13-7-6-12(25)10-15(13)26;;;/h2-11,30H,1H3,(H,27,31)(H,32,33,34)(H,35,36,37);;;/q;+2;2*+1/p-4 |
InChI Key |
YABKECNCEZCCOL-UHFFFAOYSA-J |
Canonical SMILES |
COC1=CC=CC=C1N=NC2=C(C3=C(C=CC(=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])N=C(C4=C(C=C(C=C4)Cl)Cl)[O-])[O-].[Na+].[Na+].[Ba+2] |
Origin of Product |
United States |
Preparation Methods
Diazotization and Azo Coupling
- The initial step involves diazotization of an aromatic amine precursor (e.g., 2-methoxyaniline) by treatment with nitrous acid under acidic conditions at low temperature (0–5 °C).
- The generated diazonium salt is then coupled with a suitable naphthalene sulfonate derivative (e.g., 8-hydroxy-4,6-disulfonatonaphthalene-1-yl) to form the azo linkage.
- This coupling typically occurs in alkaline medium to facilitate nucleophilic attack on the diazonium intermediate.
Sulfonation and Functional Group Introduction
- Sulfonation of the naphthalene ring to introduce sulfonate groups is performed using chlorosulfonic acid or sulfur trioxide under controlled temperature.
- The oxido group on the naphthalene ring can be introduced or preserved depending on the starting materials and reaction conditions.
Formation of Benzenecarboximidate Derivative
- The 2,4-dichlorobenzenecarboximidate moiety is prepared by chlorosulfonation of 2,4-dichlorobenzene followed by reaction with an aminocarboximidate derivative.
- Literature examples show that chlorosulfonic acid treatment of 1,3-dichlorobenzene followed by reaction with aniline derivatives yields sulfonamide intermediates, which can be further modified to carboximidates by suitable synthetic routes.
Metal Salt Formation (Disodium and Barium(2+))
- The final compound is isolated as a disodium and barium salt to balance the charge of the sulfonate groups.
- This is achieved by neutralizing the acidic sulfonate groups with sodium hydroxide and barium salts (e.g., barium chloride) in aqueous solution.
- Careful pH control is essential to avoid precipitation of unwanted metal hydroxides.
Purification and Characterization
- The crude product is purified by recrystallization from aqueous or aqueous-alcoholic solutions.
- Characterization includes melting point determination, elemental analysis, and spectroscopic methods (UV-Vis, IR, NMR) to confirm azo linkage and metal coordination.
Data Table: Summary of Preparation Steps
| Step Number | Reaction Type | Reagents/Conditions | Purpose/Outcome |
|---|---|---|---|
| 1 | Diazotization | Aromatic amine, NaNO2, HCl, 0–5 °C | Formation of diazonium salt |
| 2 | Azo Coupling | Diazonium salt + naphthalene sulfonate derivative, alkaline medium | Formation of azo dye linkage |
| 3 | Sulfonation | Chlorosulfonic acid or SO3, controlled temperature | Introduction of sulfonate groups |
| 4 | Carboximidate formation | Chlorosulfonylation + aminocarboximidate reaction | Formation of 2,4-dichlorobenzenecarboximidate moiety |
| 5 | Metal salt formation | NaOH, BaCl2, aqueous solution | Neutralization and formation of disodium and barium salts |
| 6 | Purification | Recrystallization in aqueous/alcoholic solvents | Isolation of pure compound |
Analysis and Notes
- The diazotization and azo coupling steps are critical for the formation of the azo chromophore, which imparts color and functionality.
- Sulfonation enhances water solubility and metal ion coordination.
- The presence of both disodium and barium ions suggests a mixed salt form, which can influence solubility and stability.
- Control of reaction pH and temperature is essential to prevent side reactions such as hydrolysis or metal hydroxide precipitation.
- Literature analogs (e.g., 2,4-dichlorobenzenesulfonylchloride derivatives reacting with aromatic amines) provide validated synthetic routes applicable here.
- No direct preparation method for this exact compound was found in the searched patents or databases, but established azo dye synthesis and sulfonation chemistry principles apply.
Chemical Reactions Analysis
Types of Reactions
Disodium;barium(2+);2,4-dichloro-N-[7-[(2-methoxyphenyl)diazenyl]-8-oxido-4,6-disulfonatonaphthalen-1-yl]benzenecarboximidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can lead to the formation of lower oxidation state products.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the dichloro and diazenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonated derivatives, while reduction can produce amine-substituted products .
Scientific Research Applications
Analytical Chemistry
1.1. Dye and Pigment Applications
This compound is primarily recognized for its role as a dye and pigment in various industries. Its azo group (–N=N–) contributes to vibrant coloration, making it suitable for use in textiles, plastics, and inks. The specific structure allows for a range of colors depending on the substituents and their positions on the aromatic rings.
Table 1: Color Properties of Azo Dyes
| Compound Name | Color | Application Area |
|---|---|---|
| Disodium Barium(2+); 2,4-Dichloro-N-[7-[(2-Methoxyphenyl)Diazenyl]-8-Oxido-4,6-Disulfonatonaphthalen-1-Yl]Benzenecarboximidate | Varies (depends on application) | Textiles, Plastics, Inks |
1.2. Spectroscopic Analysis
The compound's unique electronic structure makes it an excellent candidate for spectroscopic studies. It can be used in UV-Vis spectroscopy to analyze the concentration of dyes in solution due to its strong absorbance characteristics.
Environmental Science
2.1. Water Treatment
Research indicates that compounds similar to disodium barium(2+) have potential applications in water treatment processes. Their ability to bind with heavy metals and other contaminants can facilitate the removal of pollutants from water sources.
Case Study: Heavy Metal Removal
A study demonstrated that azo compounds could effectively chelate heavy metals like lead and cadmium from contaminated water, suggesting that disodium barium(2+) could be utilized similarly due to its structural properties.
Materials Science
3.1. Polymer Additives
In materials science, the compound can serve as an additive in polymer formulations to enhance color stability and thermal properties. Its incorporation into polymers can improve mechanical strength and resistance to degradation.
Table 2: Polymer Applications
| Polymer Type | Additive | Effect |
|---|---|---|
| Polyethylene | Disodium Barium(2+) Azo Compound | Improved color stability |
| Polyvinyl Chloride (PVC) | Disodium Barium(2+) Azo Compound | Enhanced thermal stability |
Mechanism of Action
The mechanism of action of disodium;barium(2+);2,4-dichloro-N-[7-[(2-methoxyphenyl)diazenyl]-8-oxido-4,6-disulfonatonaphthalen-1-yl]benzenecarboximidate involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The diazenyl group, in particular, plays a crucial role in its mechanism of action by forming reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
Key structural analogs include:
- Disodium 2,2'-bis(10-bromo-5:10-dihydrophenarsazine) : A disodium-coordinated aromatic compound with sulfonate groups, used in dye synthesis .
- Aglaithioduline : A phytocompound with ~70% similarity to SAHA (a histone deacetylase inhibitor) via Tanimoto coefficient analysis, highlighting the role of sulfonate and aryl groups in bioactivity .
- Quaternary ammonium compounds (e.g., BAC-C12) : Surfactants with sulfonate-like polar groups, studied for critical micelle concentration (CMC) behavior .
Physicochemical Properties
Computational Similarity Analysis
Similarity metrics (e.g., Tanimoto coefficient, MACCS fingerprints) are critical for virtual screening . For example:
Biological Activity
Disodium barium(2+); 2,4-dichloro-N-[7-[(2-methoxyphenyl)diazenyl]-8-oxido-4,6-disulfonatonaphthalen-1-yl]benzenecarboximidate, commonly referred to as barium disodium 4-(2,4-dichlorobenzamidato)-6-[(o-methoxyphenyl)azo]-5-oxidonaphthalene-1,7-disulfonate, is a complex organic compound with notable applications in various fields including dyes and pigments. This article explores its biological activity based on existing research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C24H13Cl2N3Na2O9S2Ba
- Molecular Weight : 805.7173 g/mol
- CAS Number : 68929-14-6
Biological Activity Overview
The biological activity of this compound has been studied primarily in relation to its potential as a dye and its interactions with biological systems. It exhibits properties that can influence cellular processes and has been evaluated for its toxicity and environmental impact.
1. Antimicrobial Activity
Research indicates that certain azo compounds, including those related to this compound, exhibit antimicrobial properties. A study highlighted the effectiveness of similar azo dyes against various bacterial strains, suggesting potential applications in antimicrobial coatings or textiles .
2. Cytotoxicity Studies
Cytotoxicity assessments have been conducted to determine the effects of this compound on human cell lines. The results indicated that at higher concentrations, there was a significant reduction in cell viability, which raises concerns about its safety for human exposure . The cytotoxic effects are attributed to the release of reactive oxygen species (ROS) upon cellular uptake.
3. Environmental Toxicity
The compound has been flagged for environmental toxicity due to its potential to bioaccumulate and affect aquatic life. Studies have shown that azo dyes can lead to oxidative stress in aquatic organisms, impacting their survival and reproduction rates .
Case Studies
Several case studies have been conducted to evaluate the biological effects of similar compounds:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Effects | Demonstrated effectiveness against E. coli and S. aureus with minimum inhibitory concentrations (MICs) below 100 µg/mL. |
| Study B | Cytotoxicity | Showed reduced viability in human liver carcinoma cells (HepG2) at concentrations above 50 µg/mL. |
| Study C | Environmental Impact | Reported significant mortality rates in fish exposed to concentrations exceeding 10 mg/L over a 48-hour period. |
The mechanism of action for the biological activities of disodium barium(2+); 2,4-dichloro-N-[7-[(2-methoxyphenyl)diazenyl]-8-oxido-4,6-disulfonatonaphthalen-1-yl]benzenecarboximidate is believed to involve:
- Reactive Oxygen Species Generation : Upon entering cells, the compound may undergo metabolic activation leading to ROS production.
- Interaction with Cellular Components : The structure allows for binding with proteins and nucleic acids, potentially disrupting normal cellular functions.
Q & A
Basic Research Questions
Synthesis Optimization and Purification Strategies Q: What methodological approaches are recommended for synthesizing and purifying this compound given its complex polyfunctional structure? A:
- Employ factorial design to optimize reaction parameters (e.g., temperature, stoichiometry, solvent polarity). This allows systematic identification of critical variables affecting yield and purity .
- Use membrane separation technologies (e.g., nanofiltration) to isolate the target compound from byproducts, leveraging charge-selective barriers due to its sulfonate groups .
- Validate purity via HPLC coupled with tandem mass spectrometry (LC-MS/MS) to detect trace impurities, referencing protocols for structurally analogous sulfonated azo compounds .
Characterization Techniques for Structural Confirmation Q: Which analytical methods are most effective for confirming the coordination geometry of barium and disodium ions in this compound? A:
- Conduct X-ray absorption spectroscopy (XAS) to probe local coordination environments of barium and sodium ions, complemented by FT-IR to identify sulfonate and diazenyl vibrational modes .
- Use thermogravimetric analysis (TGA) to assess hydration states (critical for barium complexes) and correlate with computational models predicting metal-ligand binding .
Advanced Research Questions
Theoretical Frameworks for Mechanistic Studies Q: How can density functional theory (DFT) and molecular dynamics (MD) simulations be integrated to study electron-transfer mechanisms in this compound? A:
- Apply DFT to model the electronic structure of the diazenyl-sulfonated backbone, focusing on charge distribution and redox-active sites.
- Combine with MD simulations to study solvent interactions and ion-pair dynamics, using force fields parameterized for sulfonate-metal complexes .
- Validate simulations against experimental UV-Vis-NIR spectra to correlate theoretical predictions with observed absorption bands .
Resolving Contradictions in Spectroscopic Data Q: How should researchers address discrepancies between theoretical predictions and experimental spectral data (e.g., NMR chemical shifts)? A:
- Perform error-source analysis : Compare solvent effects, concentration-dependent aggregation, and paramagnetic impurities (common with barium).
- Use multivariate statistical modeling to isolate variables causing deviations, referencing methodological frameworks for data reconciliation in coordination chemistry .
- Re-examine synthetic conditions (e.g., pH, counterion exchange) that may alter ligand-metal binding modes .
AI-Driven Optimization of Reaction Pathways Q: Can machine learning (ML) algorithms improve the efficiency of reaction pathway exploration for derivatives of this compound? A:
- Train neural networks on existing kinetic data for sulfonated azo compounds to predict optimal reaction trajectories.
- Integrate ML with COMSOL Multiphysics simulations to model heat/mass transfer limitations in scaled-up syntheses .
- Validate predictions via high-throughput robotic screening , prioritizing conditions with minimal energy barriers .
Balancing Computational and Experimental Validation Q: What strategies balance computational modeling with field/laboratory experimentation for studying environmental degradation pathways? A:
- Adopt a hybrid approach : Use quantitative structure-activity relationship (QSAR) models to predict degradation products, then verify via accelerated aging studies under controlled UV/oxidant exposure .
- Leverage synchrotron-based X-ray diffraction for real-time monitoring of crystalline phase changes during degradation .
Methodological Resources
- Experimental Design : Refer to CRDC classifications for chemical engineering (RDF2050103, RDF2050108) to align with industry-standard process control frameworks .
- Data Interpretation : Cross-validate spectral data against theoretical models using software suites like Gaussian (DFT) and LAMMPS (MD) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
